molecular formula C14H26O2 B3053547 4-Tetradecenoic acid CAS No. 544-65-0

4-Tetradecenoic acid

Cat. No.: B3053547
CAS No.: 544-65-0
M. Wt: 226.35 g/mol
InChI Key: CUVLOCDGQCUQSI-KHPPLWFESA-N
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Description

4-Tetradecenoic acid, also known as myristoleic acid, is a monounsaturated fatty acid with the molecular formula C14H26O2. It is characterized by a 14-carbon chain with a single double bond located at the fourth carbon from the carboxyl end. This compound is relatively uncommon in nature but can be found in certain plant oils and animal fats.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tetradecenoic acid can be synthesized through various methods, including:

    Hydrogenation of Myristic Acid: Myristic acid (tetradecanoic acid) can be partially hydrogenated to introduce a double bond at the desired position.

    Olefin Metathesis: This method involves the reaction of alkenes to form new carbon-carbon double bonds, allowing for the precise placement of the double bond in the fatty acid chain.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. The process includes:

    Extraction: Using solvents like hexane to extract the fatty acids from plant materials.

    Purification: Employing techniques such as distillation and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Tetradecenoic acid undergoes several types of chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form tetradecanoic acid.

    Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products:

    Epoxides and Diols: From oxidation reactions.

    Tetradecanoic Acid: From reduction reactions.

    Esters and Amides: From substitution reactions.

Scientific Research Applications

4-Tetradecenoic acid has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in organic reactions.

    Biology: Studied for its role in cellular signaling and membrane dynamics.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of 4-tetradecenoic acid involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes and receptors, influencing processes such as inflammation and cell proliferation. The compound’s effects are mediated through its incorporation into membrane lipids and subsequent impact on membrane fluidity and protein function.

Comparison with Similar Compounds

4-Tetradecenoic acid can be compared with other similar compounds, such as:

    Myristic Acid (Tetradecanoic Acid): A saturated fatty acid with no double bonds, differing in its physical and chemical properties.

    Palmitoleic Acid (9-Hexadecenoic Acid): A monounsaturated fatty acid with a longer carbon chain and a double bond at the ninth position.

    Oleic Acid (9-Octadecenoic Acid): Another monounsaturated fatty acid with an even longer carbon chain and a double bond at the ninth position.

Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity compared to other fatty acids.

Properties

CAS No.

544-65-0

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(Z)-tetradec-4-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-11H,2-9,12-13H2,1H3,(H,15,16)/b11-10-

InChI Key

CUVLOCDGQCUQSI-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCCC/C=C\CCC(=O)O

SMILES

CCCCCCCCCC=CCCC(=O)O

Canonical SMILES

CCCCCCCCCC=CCCC(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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